Cas no 897456-05-2 (3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide)

3-Chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted imidazole moiety via a thioether bridge. Its structure incorporates both chloro and fluoro substituents, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The presence of the imidazole ring suggests possible biological activity, making it a candidate for further study in medicinal chemistry. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and development.
3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide structure
897456-05-2 structure
Product Name:3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide
CAS No:897456-05-2
MF:C18H15ClFN3OS
MW:375.847604990005
CID:5480502
Update Time:2025-05-25

3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
    • 3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide
    • Inchi: 1S/C18H15ClFN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)
    • InChI Key: HSNMKOCZZAOLQA-UHFFFAOYSA-N
    • SMILES: C(NCCSC1NC(C2=CC=C(F)C=C2)=CN=1)(=O)C1=CC=CC(Cl)=C1

3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide Pricemore >>

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Additional information on 3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide

Research Brief on 3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide (CAS: 897456-05-2)

Recent studies have highlighted the significance of 3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide (CAS: 897456-05-2) as a promising compound in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the focus of investigations due to its potential therapeutic applications, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.

The compound's mechanism of action has been elucidated through a series of in vitro and in vivo studies. Research indicates that 3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide acts as a potent inhibitor of protein kinases, which are critical regulators of cellular signaling pathways. Its efficacy in suppressing kinase activity has been demonstrated in various cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, its selectivity profile has been a key area of investigation, with recent findings pointing to its ability to discriminate between closely related kinase isoforms.

Recent advancements in synthetic chemistry have enabled the optimization of the compound's pharmacokinetic properties. Modifications to the core structure have led to improved bioavailability and metabolic stability, as evidenced by preclinical studies. These developments are crucial for advancing the compound into clinical trials, where its safety and efficacy can be further evaluated.

In addition to its therapeutic potential, 3-chloro-N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide has also been explored as a tool compound in chemical biology. Its ability to selectively modulate kinase activity makes it a valuable probe for studying kinase-dependent signaling networks. This dual utility underscores its importance in both drug discovery and basic research.

Future research directions include the exploration of combination therapies, where this compound could be used alongside other targeted agents to enhance therapeutic outcomes. Furthermore, ongoing efforts to elucidate its structure-activity relationships aim to identify derivatives with enhanced potency and reduced off-target effects. The continued investigation of this compound holds promise for addressing unmet medical needs in oncology and beyond.

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